Tideglusib

描述

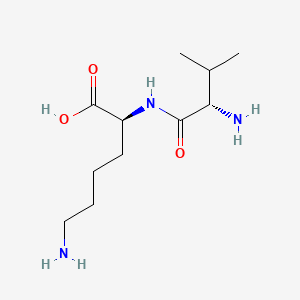

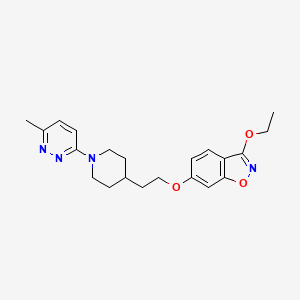

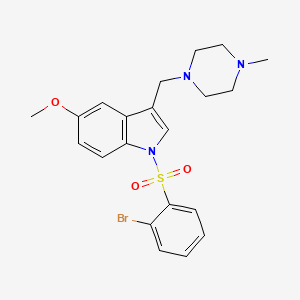

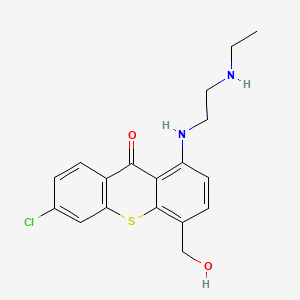

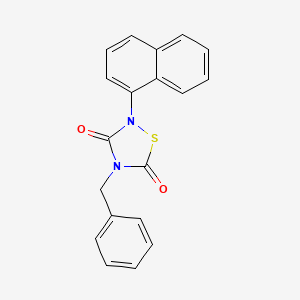

Tideglusib is a potent and irreversible small molecule glycogen synthase kinase 3 (GSK-3) inhibitor . It was developed against Alzheimer’s disease and has been shown to be effective in the treatment of dental cavities . Tideglusib is a member of the class of thiadiazolidines that is 1,2,4-thiadiazolidine-3,5-dione which is substituted by a naphthalen-1-yl group at position 2 and by a benzyl group at position 4 .

Synthesis Analysis

In one study, tideglusib-loaded bioactive glass nanoparticles were synthesized and mixed at various concentrations into the calcium silicate cement . Another study reported the design and synthesis of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer’s disease .

Molecular Structure Analysis

The molecular formula of Tideglusib is C19H14N2O2S . It is a member of naphthalenes, a member of benzenes and a thiadiazolidine . The molecular weight of Tideglusib is 334.4 g/mol .

Chemical Reactions Analysis

Tideglusib is a non-ATP competitive inhibitor of GSK-3β . It has been reported that tideglusib administration inhibits the activation of astrocytes and microglial cells, thus it presented a neuroprotective effect .

Physical And Chemical Properties Analysis

Tideglusib is a small molecule . The molecular weight of Tideglusib is 334.4 g/mol . It is a member of naphthalenes, a member of benzenes and a thiadiazolidine .

科研应用

阿尔茨海默病研究

Tideglusib在阿尔茨海默病(AD)背景下得到了广泛研究。临床试验探讨了其作为糖原合成酶激酶-3(GSK-3)抑制剂在AD患者中的有效性。然而,结果并不一致。在一项II期试验中,tideglusib在整体AD患者中没有显示出显著的益处,但在轻度受影响的患者中观察到了一些益处(Lovestone et al., 2015)。另一项研究强调了其作为GSK-3β的不可逆抑制剂的作用,可能解释了其在AD治疗中的非竞争性抑制模式(Domínguez等,2011)。此外,一项初步研究表明在AD患者中存在安全性和潜在疗效趋势,值得进一步调查(del Ser et al., 2012)。

牙科应用

Tideglusib在牙科应用中显示出潜力。由于其对牙本质形成的影响,建议其在治疗牙齿龋洞时进行非标签使用,引发了在牙科中使用的伦理考虑(Hostiuc et al., 2019)。此外,对其对骨组织再生的影响进行了探讨,展示了增强骨修复潜力而不干扰前体细胞招募(Comeau-Gauthier et al., 2020)。

干细胞研究

Tideglusib已被研究其对干细胞行为的影响。一项关于人类牙髓干细胞(hDPSC)的研究表明,tideglusib增强了牙本质/骨形成的分化,暗示了其在牙本质修复的脉冲覆盖材料中的潜力(Kornsuthisopon et al., 2022)。另一项研究展示了tideglusib对大鼠颅骨缺损中骨再生的积极影响,突显了其在减少细胞凋亡和增强成骨细胞生成方面的潜力(Alpan et al., 2020)。

避孕研究

Tideglusib还被评估为一种精子灭活避孕药,具有低阴道刺激效果,表明其作为非氧辛醇-9避孕药的替代品的潜力(Chen et al., 2019)。

神经母细胞瘤研究

在神经母细胞瘤研究领域,发现tideglusib能够诱导人类神经母细胞瘤IMR32细胞凋亡,表明其在这种癌症类型中作为治疗药物的潜力(Mathuram et al., 2016)。

Safety And Hazards

The inhibition of the GSK-3 pathways through distinct mechanisms has been associated with a wide range of adverse reactions, ranging from mild, such as vertigo or diarrhea, to very severe, such as hypoglycemia or tumorigenesis . The use of Tideglusib specifically was associated with mild-moderate adverse reactions, which included transient increases in serum creatine kinase, ALT or gGT, diarrhea, nausea, cough, fatigue, and headache .

未来方向

Tideglusib is considered a promising drug candidate for ALS, being proposed to start a clinical trial phase II by the end of the year . Tideglusib was initially formulated for the treatment of Alzheimer and progressive supranuclear palsy . The raising interest for the use of tideglusib comes from the significant upregulation of GSK-3 in the brain in patients with Alzheimer disease .

性质

IUPAC Name |

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJIHLSCWIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235682 | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

511.3ºC at 760 mmHg | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sparingly soluble | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tideglusib | |

CAS RN |

865854-05-3 | |

| Record name | Tideglusib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865854-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tideglusib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tideglusib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIDEGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

148-150ºC | |

| Record name | Tideglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。